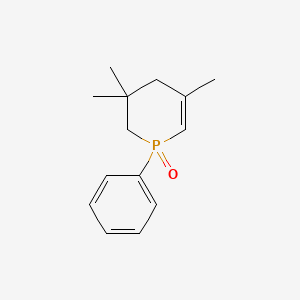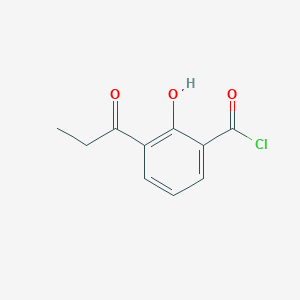
3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one is an organophosphorus compound characterized by a tetrahydrophosphinine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one typically involves the reaction of phenylphosphine with a suitable ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the tetrahydrophosphinine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinines, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-: Another organophosphorus compound with a different structural framework.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a tetrahydronaphthalene structure.
Uniqueness
3,3,5-Trimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinin-1-one is unique due to its tetrahydrophosphinine ring, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds
Properties
CAS No. |
62556-08-5 |
|---|---|
Molecular Formula |
C14H19OP |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3,3,5-trimethyl-1-phenyl-2,4-dihydro-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C14H19OP/c1-12-9-14(2,3)11-16(15,10-12)13-7-5-4-6-8-13/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
NKKVENBOGQJSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(CC(C1)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)
![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)

![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
![1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14518970.png)
![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)

![2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one](/img/structure/B14518981.png)

methyl}diazenyl]aniline](/img/structure/B14518991.png)
![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)

